Lanraplenib, also known by its developmental code GS-9876, is a selective inhibitor of spleen tyrosine kinase. It is designed to modulate immune responses and is currently under investigation for various autoimmune conditions, including lupus nephritis and rheumatoid arthritis. Lanraplenib exhibits a unique pharmacokinetic profile that allows for once-daily oral administration, distinguishing it from earlier SYK inhibitors that required more frequent dosing due to metabolic instability or interactions with proton pump inhibitors .
The chemical structure of lanraplenib is characterized by the formula and a molecular weight of approximately 443.515 g/mol. Its IUPAC name is 6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-amine .
Lanraplenib acts by inhibiting SYK, a crucial signaling molecule in the immune system [, ]. SYK plays a role in various cellular processes, including activation of B cells, mast cells, and platelets []. By selectively inhibiting SYK, lanraplenib disrupts these processes, potentially leading to therapeutic effects in diseases where these pathways are overactive, such as autoimmune diseases and some cancers [, ].
For instance, studies suggest that lanraplenib can inhibit SYK activity in platelets without affecting bleeding time, making it a promising candidate for treating autoimmune conditions involving abnormal platelet activation []. Additionally, research is ongoing to explore the effectiveness of lanraplenib in combination with other targeted therapies for treating FLT3-mutated acute myeloid leukemia (AML) by targeting different aspects of the disease process.
As lanraplenib is still under clinical investigation, comprehensive safety data is not yet publicly available. However, preclinical studies suggest favorable safety profiles in healthy volunteers and patients with autoimmune diseases []. Further clinical trials will be necessary to establish a complete understanding of the safety profile of lanraplenib.
Lanraplenib functions primarily through the inhibition of SYK, a critical enzyme in B cell receptor signaling pathways. The mechanism involves blocking the phosphorylation of downstream signaling molecules, such as BLNK and PLCγ, which are essential for B cell activation and maturation. This inhibition results in decreased secretion of immunoglobulins and reduced B cell proliferation .
In vitro studies have demonstrated that lanraplenib effectively inhibits the expression of CD69 and other markers associated with B cell activation in a dose-dependent manner, highlighting its potential to modulate immune responses in autoimmune diseases .
The biological activity of lanraplenib is centered around its role as an immunomodulator. In preclinical models, it has shown efficacy in inhibiting B cell maturation and activity. For example, studies indicated that lanraplenib could significantly reduce serum cytokine levels associated with inflammation and autoimmunity .
In murine models of systemic lupus erythematosus, treatment with lanraplenib resulted in notable improvements in disease progression, further supporting its potential therapeutic applications in autoimmune disorders .
The synthesis of lanraplenib involves several key steps aimed at optimizing its pharmacological properties. Initial efforts focused on replacing the morpholine ring found in earlier compounds to enhance metabolic stability. The final synthetic route includes the construction of an imidazopyrazine core followed by functionalization to introduce the oxetane-piperazine moiety, which contributes to its selectivity and potency against SYK .
The synthetic pathway can be summarized as follows:
Lanraplenib is primarily being explored for its potential applications in treating autoimmune diseases such as:
Additionally, there are ongoing studies examining its use in combination therapies for hematological malignancies.
Lanraplenib has been shown to have a favorable interaction profile compared to other SYK inhibitors. Notably, it does not exhibit significant drug-drug interactions with proton pump inhibitors, which can complicate the pharmacotherapy of patients requiring acid suppression .
Clinical trials are actively assessing how lanraplenib interacts with other medications used in autoimmune disease management, particularly focusing on its combined effects with existing therapies like gilteritinib for hematological conditions .
Several compounds share structural or functional similarities with lanraplenib, particularly those targeting SYK or related pathways. Notable examples include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Entospletinib (GS-9973) | SYK Inhibitor | Discontinued due to drug interaction issues |
| R406 | SYK Inhibitor | Early-stage development; less selective |
| Fostamatinib | SYK Inhibitor | Approved for rheumatoid arthritis |
| P505-15 | SYK Inhibitor | Preclinical; focuses on hematological malignancies |
Lanraplenib's unique selling points include its improved pharmacokinetic properties that allow for once-daily dosing without significant interactions with proton pump inhibitors, making it a promising candidate among SYK inhibitors currently under investigation .
The synthetic route to lanraplenib employs a convergent approach utilizing palladium-catalyzed cross-coupling methodology as the key bond-forming strategy [22]. The retrosynthetic analysis reveals three major synthetic fragments: the aminopyrazine motif, the imidazopyrazine core, and the oxetane-piperazine-substituted aniline component.
The synthesis commences with the preparation of the borylated aminopyrazine precursor through a two-step sequence [22]. Di-tert-butyl (6-bromopyrazin-2-yl)imidodicarbonate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of potassium propionate and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium catalyst [22]. This transformation proceeds under carefully controlled conditions at 65°C in degassed toluene to afford the corresponding boronate ester with complete consumption of the bromide starting material.
| Synthetic Step | Reagent System | Conditions | Yield |
|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, KOPr, Pd catalyst | 65°C, toluene | Quantitative |
| Suzuki Coupling | K₂CO₃, Pd(PPh₃)₄ | 65°C, aqueous-organic | 46% |
| Deprotection | H₂SO₄ | 40°C, aqueous | 85% |
The pivotal Suzuki-Miyaura cross-coupling reaction between the freshly prepared boronate ester and 6-bromo-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine represents the key carbon-carbon bond formation [22]. This coupling employs aqueous potassium carbonate as the base and proceeds at 65°C until less than 1% of the bromide starting material remains, as monitored by ultra-performance liquid chromatography.
The synthetic pathway demonstrates remarkable scalability, with the process successfully executed on kilogram scale using a 720-liter reactor [22]. The reaction mixture requires careful degassing procedures to maintain the integrity of the palladium catalyst system throughout the transformation.
Final deprotection of the bis-tert-butoxycarbonyl protecting groups occurs under acidic conditions using sulfuric acid in aqueous media [22]. The reaction proceeds at approximately 40°C for four hours, followed by neutralization with sodium carbonate solution. The crude product undergoes purification through crystallization from 2-propanol using succinic acid to afford the final succinate salt form.
The development of lanraplenib emerged from systematic structure-activity relationship studies aimed at addressing the pharmacokinetic limitations of the first-generation spleen tyrosine kinase inhibitor entospletinib [7]. The optimization campaign focused on three critical molecular modifications that collectively enhanced the drug-like properties while maintaining potent kinase inhibition.
The replacement of the morpholine ring system in entospletinib with the oxetane-piperazine motif constituted the most significant structural modification [7] [14]. Initial attempts to improve metabolic stability through incorporation of 4-ethyl-piperazine demonstrated enhanced microsomal stability but resulted in unacceptable selectivity profiles due to increased basicity (calculated pKaH = 8.0) [7]. The T-cell to B-cell proliferation ratio decreased to 5, indicating poor functional selectivity.
The introduction of the oxetane substituent on the piperazine nitrogen provided an elegant solution to the basicity-selectivity challenge [7] [14]. This modification reduced the calculated pKaH from 8.0 to 6.4, resulting in a doubling of selectivity with a T-cell to B-cell ratio of 10 [7]. Simultaneously, the oxetane-piperazine motif maintained the improved metabolic stability while demonstrating high solubility at pH 2 and favorable Caco-2 permeability (Papp = 5.5 × 10⁻⁶ cm/s, efflux ratio = 2.9) [7].
| Structural Modification | Metabolic Stability | Selectivity (T/B Ratio) | Solubility (pH 2) | Permeability |
|---|---|---|---|---|
| Morpholine (entospletinib) | Poor | 13 | Low | Adequate |
| 4-Ethyl-piperazine | Improved | 5 | Moderate | Good |
| Oxetane-piperazine | Excellent | 10 | High | Good |
The second critical modification involved the replacement of the indazole ring system with an aminopyrazine heterocycle [7]. This transformation addressed multiple optimization objectives simultaneously: reduction of aromatic ring count, enhancement of three-dimensionality, and modulation of physicochemical properties. The aminopyrazine substitution reduced the calculated logD from 2.5 in the morpholine analog to 1.3 in lanraplenib, approaching the optimal range for metabolic stability [7].
Crystallographic analysis of lanraplenib bound to the spleen tyrosine kinase domain revealed the structural basis for the enhanced selectivity profile [7]. The compound forms two critical hydrogen bonds to the backbone nitrogen and carbonyl of Ala451 in the hinge region. The aminopyrazine nitrogen interacts with Asp512 through hydrogen bonding, while the pyrazine ring occupies the space beneath the P-loop near residues 377-379 [7]. The extended oxetane-piperazine substituent projects into a solvent-accessible region outside the active site pocket, contributing to the compound's unique binding mode.
Competitive binding assays demonstrated exceptional kinase selectivity, with lanraplenib showing less than 10% control compound binding for 12 out of 395 non-mutant kinases [7]. Subsequent Kd determinations revealed that 8 of these 11 off-target kinases were inhibited within 10-fold of the spleen tyrosine kinase Kd value. JAK2 emerged as the most potently inhibited off-target kinase with an IC₅₀ of 120 nM, representing 9-fold selectivity over spleen tyrosine kinase [7].
The oxetane-piperazine motif in lanraplenib exemplifies a successful application of bioisosterism in addressing metabolic liabilities while maintaining pharmacological activity [14] [15]. This structural element functions as a metabolically stable isostere of morpholine, addressing the oxidative degradation pathway that limited the development of entospletinib.
Morpholine rings are susceptible to cytochrome P450-mediated oxidation, particularly at the alpha-carbon positions adjacent to the ether oxygen [14]. This metabolic soft spot leads to rapid clearance and necessitates frequent dosing regimens. The oxetane-piperazine replacement eliminates this vulnerability through two complementary mechanisms: removal of the ether linkage prone to oxidation and introduction of the oxetane ring, which demonstrates enhanced metabolic stability compared to saturated heterocycles [15] [39].
Oxetanes exhibit profound effects on molecular properties relevant to drug metabolism [39]. The four-membered ring system increases molecular polarity while maintaining favorable permeability characteristics. Studies demonstrate that oxetane incorporation can increase aqueous solubility by factors ranging from 4 to over 4000 depending on the structural context, while simultaneously reducing metabolic degradation rates [39]. The enhanced polarity of oxetanes relative to other cyclic ethers contributes to reduced cytochrome P450 3A4-mediated metabolism, as metabolic stability correlates inversely with intrinsic lipophilicity [15].
| Property | Morpholine | Oxetane-Piperazine | Improvement Factor |
|---|---|---|---|
| Human microsomal stability | Poor | Excellent | >10-fold |
| Human hepatocyte stability | Poor | Excellent | >10-fold |
| Aqueous solubility | pH-dependent | pH-independent | 5-fold |
| logD | 2.5 | 1.3 | Optimal range |
The piperazine component of the motif provides additional metabolic advantages through modulation of basicity and hydrogen bonding capacity [18]. Unlike simple aliphatic amines, piperazines offer opportunities for fine-tuning pKa values through strategic substitution patterns. The oxetane substitution reduces the basicity of the piperazine nitrogen from a calculated pKaH of 8.0 to 6.4, positioning the compound in an optimal range for membrane permeability while avoiding excessive basicity that can lead to phospholipid binding and tissue accumulation [17].
Conformational analysis reveals that the oxetane ring introduces favorable conformational constraints that enhance the overall three-dimensionality of the molecule [14]. This increased sp³ character correlates with improved developability metrics and reduced propensity for off-target interactions. The oxetane ring adopts a puckered conformation that disrupts planarity, contributing to the compound's favorable selectivity profile across the kinome.